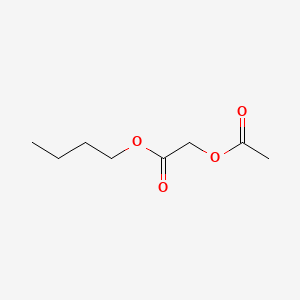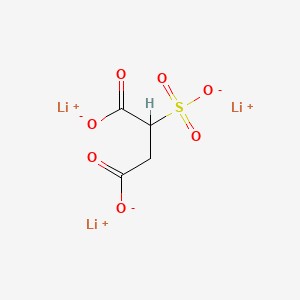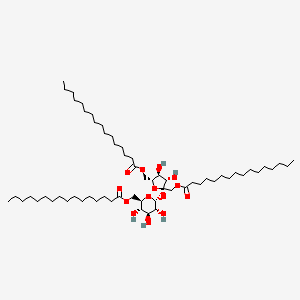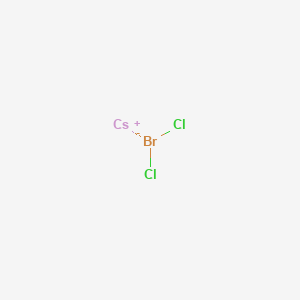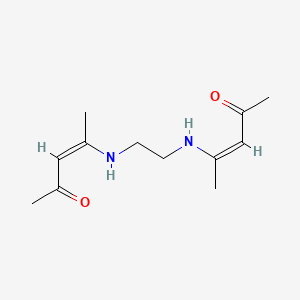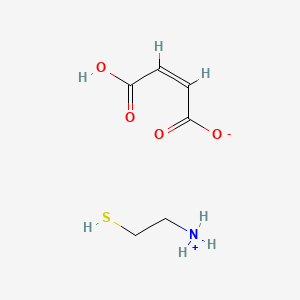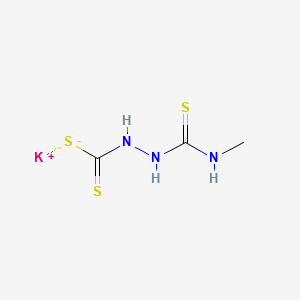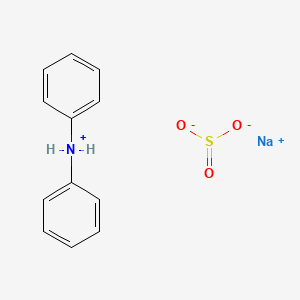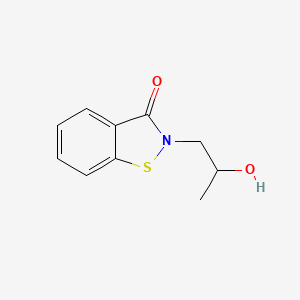![molecular formula C9H14N2O B12658952 1-[(4-Aminophenyl)amino]propan-2-OL CAS No. 80467-77-2](/img/structure/B12658952.png)
1-[(4-Aminophenyl)amino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminophenyl)amino]propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(4-Aminophenyl)amino]propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with propylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Aminophenyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
1-[(4-Aminophenyl)amino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4-Aminophenyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Aminophenyl)propan-2-OL: Similar in structure but with the amino group attached to the ortho position of the phenyl ring.
2-(4-Aminophenyl)propan-2-OL: Another similar compound with slight variations in the position of functional groups.
Uniqueness: 1-[(4-Aminophenyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
80467-77-2 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(4-aminoanilino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3 |
Clave InChI |
XYAQUYKPDDPZHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


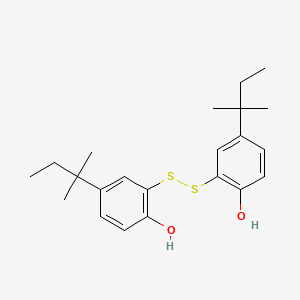
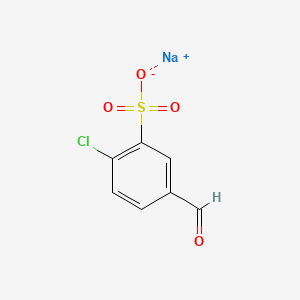
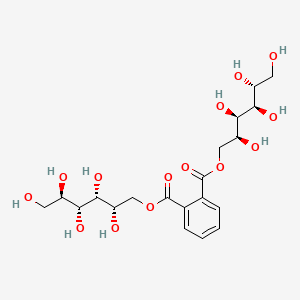
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
